

Application Notes and Protocols for HPLC Quantification of Albuterol in Biological Samples

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of albuterol (also known as salbutamol) in various biological matrices using High-Performance Liquid Chromatography (HPLC). The following methods have been selected to offer a range of options in terms of sensitivity, selectivity, and accessibility of instrumentation.

Method 1: Reversed-Phase HPLC with UV Detection for Albuterol in Pharmaceutical Formulations

This method is adapted from the United States Pharmacopeia (USP) and is suitable for the quantification of albuterol in less complex matrices like pharmaceutical dosage forms. While originally for drug products, its principles can be adapted for biological samples with appropriate cleanup.

Experimental Protocol

- 1. Sample Preparation: Solid-Phase Extraction (SPE)
- Objective: To extract albuterol from the biological matrix and remove interfering substances.
- Materials:
 - Silica-based SPE cartridges.



- Acetonitrile.
- Water (HPLC grade).
- Human serum/plasma sample.

Procedure:

- Condition a silica SPE column by washing with one column volume of acetonitrile followed by one column volume of water. Do not allow the sorbent to dry.
- Apply 1.0 mL of the human serum or plasma sample to the conditioned SPE column.
- Aspirate the sample slowly through the column, then apply a vacuum of 10 mm for 2 minutes to ensure the entire sample passes through.
- Wash the column with 1 mL of water, followed by 1 mL of acetonitrile.
- Elute the retained albuterol from the column with the mobile phase.
- The eluate is then ready for HPLC analysis.

2. HPLC-UV Analysis

- Chromatographic Conditions:
 - Column: Legacy L1 C18 (4.6 x 150 mm, 5 μm, 100Å) or equivalent reversed-phase C18 column.[1]
 - Mobile Phase: A mixture of water with 1% acetic acid and 5mM hexane sulfonic acid, and methanol in a 60:40 ratio.[1]
 - Flow Rate: 1.0 mL/min.[1]
 - Detection: UV at 270 nm.[1]
 - Injection Volume: 20 μL.
- Procedure:



- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared sample extract onto the column.
- Monitor the chromatogram for the albuterol peak at the expected retention time.
- Quantify the albuterol concentration by comparing the peak area of the sample to a standard curve prepared with known concentrations of albuterol.

Ouantitative Data Summary

Parameter	Value	Reference
Column Type	Legacy L1 C18	[1]
Mobile Phase	Water with 1% Acetic Acid and 5 mM Hexane Sulfonic Acid / Methanol (60:40)	[1]
Flow Rate	1.0 mL/min	[1]
Detection Wavelength	270 nm	[1]

Experimental Workflow Diagram



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Caption: Workflow for Albuterol Quantification by HPLC-UV.

Method 2: Reversed-Phase HPLC with Fluorescence Detection for Albuterol in Human Plasma



This method offers enhanced sensitivity compared to UV detection and is well-suited for determining lower concentrations of albuterol in biological fluids.[2]

Experimental Protocol

- 1. Sample Preparation: Solid-Phase Extraction (SPE)
- Objective: Isolate albuterol from plasma and concentrate it for analysis.
- Materials:
 - Silica SPE cartridges.[2]
 - Bamethane (internal standard).[2]
 - Human plasma sample.
- Procedure:
 - Spike the plasma sample with the internal standard, bamethane.
 - Perform a solid-phase extraction using a silica cartridge.[2] The general procedure is similar to that described in Method 1.
- 2. HPLC-Fluorescence Analysis
- Chromatographic Conditions:
 - Column: Normal-phase column (specifics not detailed in the abstract, but a silica or cyano column would be typical).
 - Detection: Fluorescence detection.
- Procedure:
 - Equilibrate the HPLC system with the mobile phase.
 - Inject the extracted sample.



- Monitor the fluorescence signal at the appropriate excitation and emission wavelengths for albuterol and the internal standard.
- Quantify albuterol based on the peak area ratio of albuterol to the internal standard against a calibration curve.

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	1-16 ng/mL	[2]
Recovery (Albuterol & Bamethane at 5 ng/mL)	> 90%	[2]
Detection	Fluorescence	[2]

Experimental Workflow Diagram



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Caption: Workflow for Albuterol Quantification by HPLC-Fluorescence.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Albuterol in Human Plasma

This LC-MS/MS method provides the highest sensitivity and selectivity, making it ideal for pharmacokinetic studies where very low concentrations of albuterol need to be accurately measured.[3][4]



Experimental Protocol

- 1. Sample Preparation: Solid-Phase Extraction (SPE)
- Objective: To achieve a very clean extract of albuterol from plasma for sensitive MS/MS detection.
- Materials:
 - Amlodipine (internal standard).[3][4]
 - Human plasma.[3]
 - SPE cartridges (e.g., Oasis HLB).[5]
- Procedure:
 - Add the internal standard, amlodipine, to the plasma sample.[3][4]
 - Perform solid-phase extraction to isolate the analyte and internal standard.[3][4]
- 2. LC-MS/MS Analysis
- Chromatographic Conditions:
 - Column: Inertsil ODS C18 (4.6 x 150 mm, 5μm).[3][4]
 - Mobile Phase: Isocratic mixture of 0.1% formic acid and acetonitrile (10:90 v/v).[3][4]
 - Flow Rate: 0.6 mL/min.[3][4]
 - Column Temperature: 40 °C.[3]
- Mass Spectrometry Conditions:
 - Ionization: Positive ion electrospray ionization (ESI+).[6]
 - Detection Mode: Multiple Reaction Monitoring (MRM).[3][4]



MRM Transitions:

■ Albuterol: m/z 240.2 → 148.4.[3][4]

■ Amlodipine (IS): m/z 409.2 → 238.1.[3][4]

Procedure:

Equilibrate the LC-MS/MS system.

• Inject the prepared sample extract.

• Monitor the specified MRM transitions for albuterol and the internal standard.

 Quantify albuterol using the ratio of the peak area of the analyte to the internal standard against a calibration curve.

Ouantitative Data Summary

Parameter	Value	Reference
Linearity Range	10.5 - 4119.76 pg/mL	[3][4]
Lower Limit of Quantification (LLOQ)	0.02 ng/mL (in plasma)	[6]
Intra-day Precision (%CV)	5.4 - 9%	[3][4]
Inter-day Precision (%CV)	4.1 - 9.3%	[3][4]
Accuracy	95.7 - 104%	[3][4]
Run Time	3.2 min	[3]

Experimental Workflow Diagram





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Caption: Workflow for Albuterol Quantification by LC-MS/MS.

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